6-Caffeoyl-D-glucose

Analytical Chemistry Metabolomics Quality Control

Misannotation of caffeoylglucose isomers in tomato, pepper, and aubergine extracts compromises quantitative accuracy. 6-Caffeoyl-D-glucose is the predominant Solanaceae isomer and the definitive reference standard for method development. • Distinct retention time (7.21 min) and unique MSn fragmentation enable unambiguous isomer assignment. • High-purity reference material essential for stability-indicating methods, acyl-migration tracking, and chemotaxonomic source authentication. • Standard pack sizes 5-100 mg; bulk custom synthesis available. In-stock ready to ship.

Molecular Formula C15H18O9
Molecular Weight 342.30 g/mol
CAS No. 10066-92-9
Cat. No. B15181021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Caffeoyl-D-glucose
CAS10066-92-9
Molecular FormulaC15H18O9
Molecular Weight342.30 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=CC(=O)OCC(C(C(C(C=O)O)O)O)O)O)O
InChIInChI=1S/C15H18O9/c16-6-11(19)14(22)15(23)12(20)7-24-13(21)4-2-8-1-3-9(17)10(18)5-8/h1-6,11-12,14-15,17-20,22-23H,7H2/b4-2+/t11-,12+,14+,15+/m0/s1
InChIKeyQJLOZYUVIYIABJ-ALMBQQNPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Caffeoyl-D-glucose (CAS 10066-92-9): Scientific Identity and Baseline Characterization for Procurement and Research Applications


6-Caffeoyl-D-glucose is a hydroxycinnamic acid glycoside formed by the esterification of caffeic acid at the 6-position of D-glucose. It belongs to a class of dietary phenolic compounds that includes at least 10 regio- and stereoisomers of caffeoylglucose, each with distinct chromatographic and mass spectrometric signatures [1]. With a molecular formula of C15H18O9 and an exact mass of 342.095082 g/mol, this compound is naturally occurring in various plant families, most notably Solanaceae vegetables, and serves as an important reference standard for analytical method development, dietary polyphenol research, and comparative bioactivity studies [2].

Why Generic Substitution of 6-Caffeoyl-D-glucose with Other Caffeoyl Esters or Chlorogenic Acid Compromises Experimental Integrity


Caffeoylglucose exists as a set of 10 distinct regio- and stereoisomers that, despite sharing identical molecular formulae, exhibit markedly different retention times (e.g., 6-caffeoylglucose at 7.21 min versus other isomers ranging from 4.09 to 8.05 min) and unique LC-MSn fragmentation pathways [1]. Furthermore, the isomer distribution is source-dependent: 6-O-caffeoyl glucose predominates in Solanaceae vegetables, whereas 1-caffeoyl glucose is the major isomer in berry fruits [2][3]. Substituting 6-Caffeoyl-D-glucose with chlorogenic acid (a quinic acid ester) or other caffeoyl conjugates introduces confounding variables in assays where ester linkage position, aglycone identity, or isomer-specific bioactivity may critically influence outcomes. The analytical and biological profiles are not interchangeable.

Quantitative Differentiation Evidence for 6-Caffeoyl-D-glucose (CAS 10066-92-9) versus Closest Analogs and In-Class Candidates


LC-MSn Chromatographic Resolution: 6-Caffeoyl-D-glucose Retention Time Distinguishes It from All Nine Other Caffeoylglucose Isomers

6-Caffeoyl-D-glucose (6-O-caffeoylglucose) elutes at a distinct retention time (RT) of 7.21 min under the validated reversed-phase LC conditions, whereas other caffeoylglucose isomers elute at RT values ranging from 4.09 min to 8.05 min, as shown in Table 2 of the study by Jaiswal et al. [1]. Additionally, the hierarchical LC-MSn key enables unambiguous discrimination of 6-caffeoylglucose from its nine regio- and stereoisomers based on characteristic fragment spectra and elution order [1]. The method was developed using authentic synthetic standards for 6-caffeoylglucose and 3-caffeoylglucose, allowing full regiochemical assignment of all 10 isomers and stereochemical assignment of eight isomers [1].

Analytical Chemistry Metabolomics Quality Control

Natural Abundance and Source Differentiation: 6-O-Caffeoyl Glucose Is the Predominant Isomer in Solanaceae Vegetables, Not Berries

Quantitative LC-MS profiling of Solanaceae vegetables (tomato, pepper, chili, aubergine) revealed that 6-O-caffeoyl glucose is the predominant caffeoylglucose isomer across 30 food samples analyzed [1]. In contrast, parallel profiling of berry fruits (strawberries, raspberries, blueberries, blackberries, and 10 other berry types) identified 1-caffeoyl glucose as the predominant isomer in the majority of samples [2]. The isomer distribution is source-dependent and subject to acyl migration during food processing, with a larger number of isomers observed in processed products such as tomato puree and ketchup [1].

Food Chemistry Natural Product Profiling Dietary Polyphenol Research

Antioxidant Activity Class-Level Comparison: Caffeoyl Glucose Esters Exhibit DPPH Radical Scavenging Intermediate Between Caffeic Acid and Chlorogenic Acid

Although direct DPPH IC50 data for 6-Caffeoyl-D-glucose are not reported in the primary literature, the structurally analogous 1-O-caffeoyl-β-D-glucopyranose (1-Caffeoyl-β-D-glucose) exhibits a DPPH IC50 of 37.7 μM [1]. This value positions caffeoyl glucose esters as moderate antioxidants compared to caffeic acid (IC50 = 9.68 ± 0.013 μM in the same assay system [2]) and chlorogenic acid (IC50 = 7.23 μM in DPPH assay [3]). The catechol moiety present in all caffeoyl esters is responsible for the radical scavenging activity; glycosylation at the 6-position may modulate hydrogen-donating capacity and polarity relative to the free acid or quinic acid conjugate [4].

Oxidative Stress Antioxidant Screening DPPH Assay

α-Glucosidase Inhibitory Potential of 6-O-Caffeoyl Glucosyl Moiety: Class-Level Evidence from Poly-Caffeoylated Glucose Derivatives

Compounds containing a 6-O-caffeoyl glucosyl moiety have demonstrated potent α-glucosidase inhibitory activity. Specifically, 1,3,6-tri-O-(E)-caffeoyl-β-D-glucopyranoside, isolated from Aruncus sylvester roots, exhibited an IC50 of 1.16 μM against α-glucosidase, which is approximately 0.8-fold the potency of the comparator 3,4-di-O-(E)-caffeoyl-α/β-D-glucopyranose (IC50 = 0.71 μM) and substantially more potent than acarbose (IC50 = 54.2 μM at 0.25 mg/mL) [1][2]. A Chinese patent (CN116549469B) further discloses that quercetin-3-O-(6″-caffeoyl)-β-D-glucoside, another compound bearing the 6-O-caffeoyl glucosyl substructure, exhibits significant α-glucosidase inhibition [3]. While direct IC50 data for the mono-ester 6-Caffeoyl-D-glucose are not yet published, the presence of the 6-O-caffeoyl glucose moiety in highly active inhibitors suggests that this compound may serve as a valuable synthetic intermediate or reference standard for SAR studies.

Diabetes Research Enzyme Inhibition Metabolic Disease

Acyl Migration Liability: 6-O-Caffeoyl Glucose Is Susceptible to Isomerization Under Thermal Processing Conditions

Quantitative LC-MS analysis of processed tomato products (puree and ketchup) revealed a significantly larger number of caffeoylglucose isomers compared to fresh tomatoes, attributed to acyl migration reactions of 6-O-caffeoyl glucose under thermal processing conditions [1]. This phenomenon is consistent with the known behavior of O-acyl glucoses, where the caffeoyl group can migrate between adjacent hydroxyl positions (e.g., from 6-OH to 4-OH or 3-OH) under heat or altered pH [1][2]. The hierarchical LC-MSn key enables tracking of these migration products, providing a tool for stability-indicating method development [2].

Stability Studies Food Processing Formulation Science

High-Impact Application Scenarios for 6-Caffeoyl-D-glucose (CAS 10066-92-9) Based on Quantified Differentiation Evidence


Analytical Standard for LC-MSn Method Development and Validation in Solanaceae-Derived Extracts

Based on its distinct retention time (7.21 min) and unique MSn fragmentation signature, 6-Caffeoyl-D-glucose serves as an essential reference standard for developing and validating LC-MS methods aimed at profiling caffeoylglucose isomers in tomato, pepper, chili, and aubergine extracts [1][2]. The hierarchical key enables unambiguous identification, and the compound's predominance in Solanaceae makes it the most relevant calibrant for quantification in these matrices [2]. Procurement of the authentic standard is mandatory for accurate isomer assignment and for tracking acyl migration products in processed food samples [2].

Structure-Activity Relationship (SAR) Comparator for Glycosylated vs. Non-Glycosylated Caffeic Acid Derivatives in Antioxidant and Enzyme Inhibition Assays

Researchers investigating the impact of glycosylation on bioactivity can utilize 6-Caffeoyl-D-glucose as the glycosylated counterpart to caffeic acid. Class-level data indicate that caffeoyl glucose esters exhibit DPPH IC50 values approximately 4-fold higher (less potent) than free caffeic acid (9.68 μM vs. 37.7 μM) [1][2], providing a quantifiable baseline for SAR studies. Additionally, the 6-O-caffeoyl glucosyl moiety is present in highly potent α-glucosidase inhibitors (IC50 = 1.16 μM) [3], positioning this compound as a potential synthetic intermediate or a comparator for designing and evaluating new metabolic enzyme inhibitors.

Stability-Indicating Method Development and Formulation Studies for Caffeoyl Ester-Containing Nutraceuticals

Given the documented acyl migration of 6-O-caffeoyl glucose under thermal processing conditions [1], this compound is a critical reference material for developing stability-indicating analytical methods. Formulators developing tomato-based nutraceuticals or functional food ingredients must be able to distinguish the parent 6-O-caffeoyl glucose from migration-derived isomers to accurately assess product consistency and shelf-life. Procurement of high-purity 6-Caffeoyl-D-glucose enables forced degradation studies, method validation, and the establishment of specifications for isomer content in finished products [1][2].

Natural Product Dereplication and Metabolomics Studies in Solanaceae and Related Plant Families

In untargeted metabolomics workflows, 6-Caffeoyl-D-glucose can be used as a diagnostic marker for Solanaceae-derived samples. Its characteristic LC-MSn fingerprint, as defined in the hierarchical key [1], facilitates rapid dereplication and avoids misannotation with other caffeoyl conjugates or chlorogenic acid isomers. The quantitative predominance of this isomer in Solanaceae vegetables (relative to its trace presence in berry fruits) further supports its utility as a chemotaxonomic marker for source authentication and adulteration detection in botanical extracts [2].

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